molecular formula C7H15N3S B13887661 N-(1-hexahydroazepinyl)-thiourea

N-(1-hexahydroazepinyl)-thiourea

Cat. No.: B13887661
M. Wt: 173.28 g/mol
InChI Key: WNLZWHVPVKAVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hexahydroazepinyl)-thiourea is a specialist thiourea derivative designed for research applications. Thiourea derivatives are established as privileged scaffolds in medicinal chemistry and chemical biology due to their versatile molecular recognition properties . The structure combines a hexahydroazepine (azepane) ring, a seven-membered saturated heterocycle that confers conformational influence, with a thiourea moiety known for its ability to form stable hydrogen bonds with biological targets . This makes the compound a valuable intermediate or ligand for various scientific investigations. Research Applications and Value: This compound is primarily of interest in pharmaceutical research and development. Thiourea-based molecules represent a common framework in a variety of bioactive compounds and are investigated for a broad spectrum of therapeutic areas, including as potential antitumor, antimicrobial, and antiviral agents . Specifically, its structure suggests potential as a building block for kinase inhibitors, where the thiourea group can form critical hydrogen bonds with the hinge region of kinase enzymes, helping to stabilize the inhibitor-enzyme complex . Furthermore, thiourea derivatives have demonstrated utility as nonnucleoside HIV inhibitors and in treatments for hyperthyroidism, highlighting the pharmacological relevance of this chemical class . Beyond drug discovery, the compound's structure, featuring nucleophilic sulfur and nitrogen atoms, makes it a candidate for use as a polydentate ligand in coordination chemistry. It can form complexes with various metal ions, which is relevant for developing catalysts, chemosensors, and materials science . Handling and Usage: this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

azepan-1-ylthiourea

InChI

InChI=1S/C7H15N3S/c8-7(11)9-10-5-3-1-2-4-6-10/h1-6H2,(H3,8,9,11)

InChI Key

WNLZWHVPVKAVIA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)NC(=S)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic addition of the amine group in hexahydroazepine to an isothiocyanate or thiocarbonyl reagent, forming the thiourea linkage. Common synthetic approaches include:

These methods vary in reaction conditions, solvents, catalysts, and purification steps.

Reaction of Hexahydroazepine with Isothiocyanates

A widely used and efficient method involves reacting the hexahydroazepine amine directly with an isothiocyanate in an organic solvent such as dichloromethane at room temperature. The nucleophilicity of the amine facilitates a rapid reaction (typically within 1 hour), yielding the desired thiourea without the need for further purification in many cases.

Typical procedure:

Step Reagents & Conditions Description
1 Hexahydroazepine (1.0 mmol) Dissolved in dichloromethane (10 mL)
2 Isothiocyanate (1.2 mmol) Added dropwise at room temperature
3 Stirring for 1 hour Reaction monitored by TLC
4 Work-up Washed with 5% HCl (3×10 mL), dried over Na2SO4, solvent evaporated
5 Product isolation Pure this compound obtained, often no further purification needed

This method benefits from mild conditions, short reaction times, and good yields, as confirmed by NMR and IR spectroscopy showing characteristic thiocarbonyl signals (178–184 ppm in 13C-NMR).

Preparation via Carbon Disulfide and Amine Salt Intermediates

An alternative classical approach involves the formation of dithiocarbamate salts by reacting hexahydroazepine with carbon disulfide in alkaline aqueous media, followed by treatment with electrophiles such as chloroacetates or lactones to cyclize or convert into thiourea derivatives.

Key steps:

Step Reagents & Conditions Outcome
1 Hexahydroazepine + Carbon disulfide + NaOH Formation of sodium N-hexahydroazepinyl dithiocarbamate salt
2 Addition of alkylating agent (e.g., chloroacetate or propiolactone) Intermediate dithiourethane or related compound
3 Heating with ammonia solution Decomposition to yield this compound precipitate

This method often requires longer reaction times and elevated temperatures (50–100 °C) and involves aqueous work-ups and recrystallization steps to purify the product. Yields are generally moderate to good, depending on reagent purity and reaction optimization.

Microwave-Assisted and Solvent-Free Syntheses

Recent advances have introduced microwave irradiation and solventless conditions to accelerate thiourea synthesis, reducing reaction times from hours to minutes and improving yields.

  • Microwave-assisted method: Mixing hexahydroazepine with isothiocyanate in the presence of a solid base such as MgO under microwave irradiation leads to rapid formation of thioureas without solvents.

  • Solvent-free base-catalyzed synthesis: A one-pot reaction where amine and isothiocyanate are combined with a base and heated briefly under microwave conditions, yielding di- and trisubstituted thioureas efficiently.

These methods offer greener, more sustainable alternatives with enhanced selectivity and reduced waste.

Sulfurization of Urea Derivatives

A less common but mechanistically interesting method involves converting urea derivatives into thioureas by sulfurization using reagents like Lawesson’s reagent.

  • Urea and Lawesson’s reagent are reacted in tetrahydrofuran at moderate temperatures (~70 °C) under nitrogen atmosphere, leading to thiourea formation via sulfuration.

  • This approach can be adapted to substituted ureas to yield corresponding thioureas, potentially including this compound if the appropriate urea precursor is available.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Reaction Time Yield (%) Advantages Disadvantages
Amine + Isothiocyanate (DCM solvent) Hexahydroazepine, isothiocyanate Room temp, dichloromethane ~1 hour 75–90 Mild, fast, simple work-up Requires pure isothiocyanate
Carbon disulfide + amine salt + alkylation Hexahydroazepine, CS2, NaOH, chloroacetate 50–100 °C, aqueous Several hours 60–80 Uses inexpensive reagents Longer reaction, aqueous work-up
Microwave-assisted solvent-free Hexahydroazepine, isothiocyanate, MgO Microwave irradiation Minutes 80–95 Green chemistry, fast, high yield Requires microwave reactor
Sulfurization of urea derivatives Urea derivative, Lawesson’s reagent THF, 70 °C, N2 atmosphere 3–4 hours 60–70 One-step sulfurization Specialized reagents, moderate yield

Research Findings and Characterization

  • Spectroscopic confirmation:

    • 13C-NMR signals for the thiocarbonyl carbon appear between 178–184 ppm, confirming thiourea formation.
    • FT-IR spectra show characteristic C=S stretching vibrations around 1200–1400 cm⁻¹.
    • High-resolution mass spectrometry (HR-MS) confirms molecular weight consistent with this compound.
  • Purity and yield optimization:

    • Washing with dilute acid removes unreacted amines or isothiocyanates.
    • Recrystallization from ethanol or aqueous mixtures improves purity.
    • Microwave and solvent-free methods reduce side reactions and decomposition.
  • Sustainability considerations:

    • Solventless and microwave methods align with green chemistry principles by reducing solvent use and energy consumption.
    • Use of aqueous media in classical methods requires careful waste management.

Chemical Reactions Analysis

Azepan-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: Thiourea derivatives can be oxidized to form sulfinyl and sulfonyl compounds.

    Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.

    Substitution: Azepan-1-ylthiourea can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azepan-1-ylthiourea can yield sulfinyl or sulfonyl derivatives, while reduction can produce the corresponding amine .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Catalytic Activity

Thiourea derivatives are widely studied as hydrogen-bond-donor catalysts. Key structural variations include aryl, sulfonaryl, and heterocyclic substituents.

Table 1: Catalytic Performance of Selected Thiourea Derivatives
Compound Substituent Conversion (%) (6 days) Key Observation Reference
Sulfonaryl thiourea 10 Sulfonated aryl 28% Highest shift in NMR; strong H-bonding
Reference compound 11 Not specified 27% Comparable to sulfonaryl 10
Aryl ester thiourea 8 Aryl ester Minimal Low catalytic efficiency
Aryl diester thiourea 9 Aryl diester Slight increase Moderate activity

Analysis: The hexahydroazepinyl group in the target compound may offer intermediate steric bulk compared to sulfonaryl (electron-withdrawing) or aryl ester (electron-donating) groups. Sulfonaryl thiourea 10 exhibited the highest catalytic conversion (28%), attributed to enhanced hydrogen-bonding capacity . donating groups) critically modulate catalytic performance.

Structural Analogues in Metal Coordination and Bioactivity

Thiourea derivatives with cyclic amine substituents are prominent in metal coordination and medicinal chemistry.

Table 2: Structural and Functional Properties of Cyclic Amine-Substituted Thioureas
Compound (Example) Substituent Molecular Weight Key Application Source
N-(1-Hexahydroazepinyl)-thiourea 7-membered azepane ring ~187.3 (est.) Hypothetical catalyst/drug lead
N-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea Pyrrolidine-cyclohexyl-CF3 565.6 Metal coordination, catalysis
N-(2-Methylphenyl)thiourea o-Tolyl group 166.24 Safety profile study
N-(O-Hydroxyphenyl)-N'-phenylthiourea Phenolic hydroxyl + phenyl Metal complexation (Cu²⁺, Co²⁺)

Analysis :

  • Hexahydroazepinyl vs.
  • Electronic Effects : Trifluoromethyl groups () enhance electron-withdrawing effects, boosting stability in oxidative environments, whereas the azepane’s secondary amine may improve solubility.
  • Metal Coordination: Thioureas with phenolic groups () form stable Cu²⁺/Co²⁺ complexes, critical for analytical chemistry. The hexahydroazepinyl group’s lone pair on nitrogen could similarly facilitate metal binding.

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